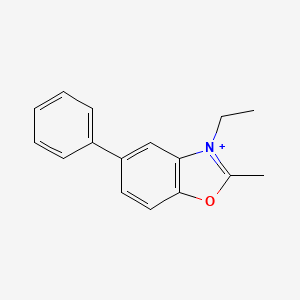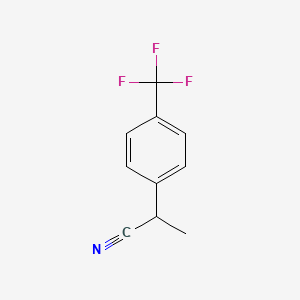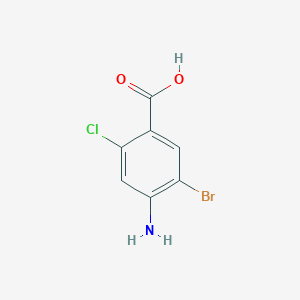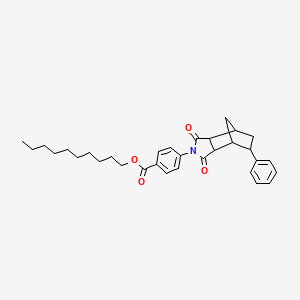![molecular formula C38H20N2O14 B12464553 3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acids, hydroxyl groups, and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of carboxylic acid and hydroxyl functional groups through various organic reactions such as esterification, amidation, and hydrolysis. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carboxylic acids may produce primary alcohols.
Scientific Research Applications
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxyphenyl)-1,3-dioxoisoindole-2-carboxylic acid
- 2-Hydroxy-5-(4-carboxyphenoxy)benzoic acid
- 1,3-Dioxoisoindole-5-carboxylic acid
Uniqueness
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C38H20N2O14 |
|---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
5-[5-[4-[2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenoxy]carbonyl-1,3-dioxoisoindol-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C38H20N2O14/c41-29-11-3-19(15-27(29)35(47)48)39-31(43)23-9-1-17(13-25(23)33(39)45)37(51)53-21-5-7-22(8-6-21)54-38(52)18-2-10-24-26(14-18)34(46)40(32(24)44)20-4-12-30(42)28(16-20)36(49)50/h1-16,41-42H,(H,47,48)(H,49,50) |
InChI Key |
VKSXDKYKNKTHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)O)C(=O)O)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC(=C(C=C7)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464478.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464480.png)



![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B12464520.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B12464527.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B12464534.png)
![2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide](/img/structure/B12464543.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B12464554.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)
![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)

